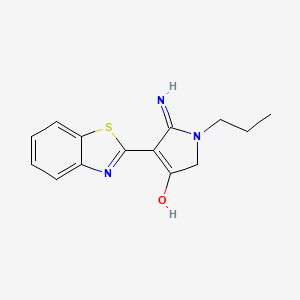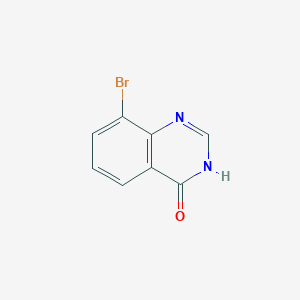![molecular formula C12H8BrN3O B1384358 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one CAS No. 1447607-49-9](/img/structure/B1384358.png)
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one
Overview
Description
“8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one” is a brominated derivative of imidazo[1,2-C]pyrimidin-5(6H)-one with a phenyl group at the 2-position. Imidazo[1,2-C]pyrimidin-5(6H)-one is a type of heterocyclic compound, which are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-C]pyrimidin-5(6H)-one core, a phenyl group at the 2-position, and a bromo group at the 8-position. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group might increase its molecular weight and polarity .Scientific Research Applications
Synthesis and Derivative Formation
- Preparation of Derivatives : A study by Fan and Cheng (1993) focused on preparing derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, which is structurally related to 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one. They reported the synthesis of various substituted groups on the pyrimidine ring, showcasing its potential in forming diverse chemical structures (Fan & Cheng, 1993).
Biomedical Research
Cytotoxic Activity : Jansa et al. (2015) described the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives from cytosine, noting their cytotoxic activity on tumor cell lines, highlighting the compound's potential in cancer research (Jansa et al., 2015).
Antiviral Activity : Solomyannyi et al. (2019) developed novel sulfonic cytosine derivatives, including imidazo[1,2-c]-pyrimidin-5(3Н)-ones, with observed antiviral activity, demonstrating its potential in virology (Solomyannyi et al., 2019).
Chemical Synthesis Techniques
Microwave-Assisted Suzuki–Miyaura Cross-Coupling : Jismy et al. (2021) reported an efficient synthetic route to arylated pyrimidin-5-one derivatives, indicating the versatility of imidazo[1,2-c]pyrimidin-5(6H)-one in chemical synthesis (Jismy et al., 2021).
Metal-Free One-Pot Synthesis : Roslan et al. (2016) developed a method for synthesizing 3-phenylimidazo[1,2-a]pyridines, showcasing an efficient synthesis strategy that could be applied to related compounds like this compound (Roslan et al., 2016).
Therapeutic Potential
Antimicrobial Potential : Kumar et al. (2019) synthesized derivatives with potential antimicrobial properties, suggesting the use of this compound in developing new antimicrobial agents (Kumar et al., 2019).
Novel Core for CDK2 Inhibition : Ajani et al. (2018) reported the use of imidazo[1,2-c]pyrimidin-5(6H)-one as a novel core for cyclin-dependent kinase 2 inhibitors, highlighting its potential in designing new therapeutic agents (Ajani et al., 2018).
Mechanism of Action
Target of Action
The primary target of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is human phosphodiesterase 10 . Phosphodiesterase 10 is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
The compound interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially altering the concentration of cyclic nucleotides within the cell .
Biochemical Pathways
These processes include cell proliferation, apoptosis, and differentiation .
Result of Action
Given its target, it can be inferred that the compound may have effects on cellular processes regulated by cyclic nucleotides, such as cell proliferation, apoptosis, and differentiation .
Future Directions
Biochemical Analysis
Biochemical Properties
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological activity.
properties
IUPAC Name |
8-bromo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZAWKKWPKNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



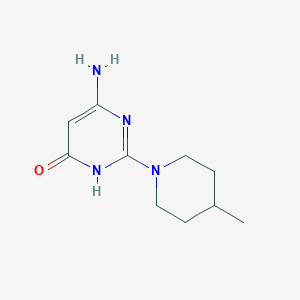
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)
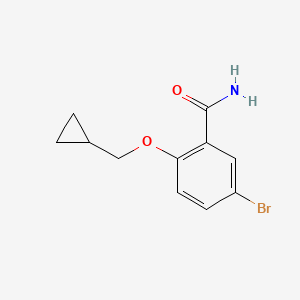
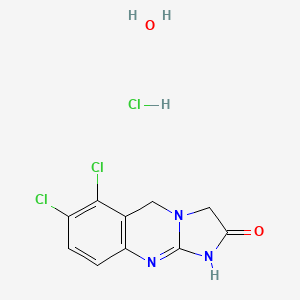
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)


